Regioisomeric Lipophilicity Shift: 4-Yl Acetonitrile (XLogP3 0.4) vs 3-Yl Acetonitrile (XLogP3 0.5) via PubChem Computed Properties
The 4-yl substitution pattern on the isoxazole ring reduces the computed XLogP3 by 0.1 log unit relative to the 3-yl regioisomer (0.4 vs 0.5), while maintaining identical molecular weight (122.12 g/mol), TPSA (49.8 Ų), hydrogen bond donor count (0), and hydrogen bond acceptor count (3) [1][2]. This subtle but measurable lipophilicity difference arises from the altered electronic environment around the isoxazole nitrogen and oxygen atoms, which affects the compound's partitioning behaviour and may influence membrane permeability and off-target binding in biological assays [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 (PubChem, XLogP3 3.0) |
| Comparator Or Baseline | 2-(5-Methylisoxazol-3-yl)acetonitrile (CAS 35166-41-7): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = –0.1 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release |
Why This Matters
When optimising a lead series for central nervous system penetration (ideal XLogP3 1–3) or reducing metabolic liability, a 0.1 log unit shift in lipophilicity can be consequential; this value confirms the 4-yl isomer is measurably distinct, not interchangeable.
- [1] PubChem CID 84762144. 5-Methylisoxazole-4-acetonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1824462-79-4 (accessed 2026-05-03). View Source
- [2] PubChem CID 11217252. 5-Methyl-3-isoxazoleacetonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/35166-41-7 (accessed 2026-05-03). View Source
